Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Description

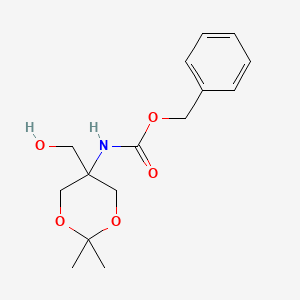

Chemical Structure: The compound (CAS 420107-80-8) features a central 1,3-dioxane ring with two methyl groups at the 2,2-positions and a hydroxymethyl substituent at the 5-position. A benzyl carbamate group is attached to the same carbon as the hydroxymethyl group, forming a sterically hindered scaffold. This structural motif is commonly explored in medicinal chemistry for its balance of stability and reactivity .

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

benzyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate |

InChI |

InChI=1S/C15H21NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,17H,8-11H2,1-2H3,(H,16,18) |

InChI Key |

PFOHSKVBNPUSSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)(CO)NC(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of formaldehyde with a suitable diol, such as neopentyl glycol.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Carbamate Formation: The final step involves the reaction of the hydroxymethylated dioxane with benzyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The carbamate group can be reduced to an amine under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

Oxidation: Benzyl (5-(carboxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Reduction: Benzyl (5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has been investigated for its potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could be developed as a new antimicrobial agent.

Case Study : In a study exploring derivatives of dioxane compounds, researchers found that modifications to the dioxane ring significantly influenced antimicrobial activity. The introduction of a hydroxymethyl group was particularly noted for enhancing activity against Gram-positive bacteria.

2. Enzyme Inhibition

The carbamate moiety in this compound may serve as a pharmacophore for enzyme inhibition. Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.

Case Study : A derivative of this compound was tested as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The results indicated that the compound exhibited competitive inhibition, highlighting its potential as a therapeutic agent.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound can be utilized as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for further functionalization through known organic reactions such as acylation or alkylation.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Triethylamine; DCM; -78°C to 0°C | 97 | |

| Alkylation | DABCO; DCM; Ice bath | 68.8 | |

| Carbamoylation | p-Toluenesulfonyl chloride; DCM | 99 |

Potential Industrial Applications

1. Pharmaceutical Development

The structural characteristics of this compound make it suitable for pharmaceutical applications. Its ability to interact with biological targets can be harnessed to develop new drugs aimed at treating infections or metabolic disorders.

2. Agrochemical Formulations

Given its potential biological activity, this compound may also find applications in agrochemicals as a biopesticide or fungicide. The stability and solubility profile suggest that it could be formulated effectively for agricultural use.

Mechanism of Action

The mechanism by which Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dioxane ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9)

Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate (CAS 1375069-36-5)

- Molecular Formula : C₁₅H₁₅N₃O₄

- Key Differences :

- Features a pyrimidine ring with two dioxo groups, increasing electron-withdrawing character.

- The dimethyl substituents reduce steric hindrance compared to the dioxane ring in the target compound.

- Applications: Potential use in nucleoside analogs or kinase inhibitors due to the pyrimidine scaffold .

Benzyl n-(1,3-dioxaindan-5-yl)carbamate (CAS 709010-30-0)

tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2)

- Key Differences :

- Replaces the hydroxymethyl group with a formyl moiety, enabling aldehyde-specific reactivity (e.g., condensation reactions).

- The tert-butyl carbamate offers superior stability under acidic conditions compared to benzyl carbamate.

- Applications : Intermediate in peptide synthesis and protecting-group strategies .

tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 1296716-89-6)

- Molecular Formula: C₂₉H₃₂F₃NO₅

- Molecular Weight : 531.56 g/mol

- Key Differences :

- Incorporates a naphthalene ring with trifluoromethyl and benzyloxy groups, increasing lipophilicity and electron-withdrawing effects.

- The bulky substituents may hinder crystallization, complicating purification.

- Applications : Investigated in fluorinated drug candidates for enhanced metabolic stability .

Biological Activity

Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C₁₅H₂₁N₁O₅

Molecular Weight : 295.33 g/mol

CAS Number : 420107-80-8

The compound features a benzyl group linked to a carbamate moiety and a dioxane ring, which contributes to its chemical reactivity and biological interactions. The hydroxymethyl group at the 5-position of the dioxane ring enhances its solubility and potential interactions with biological targets .

This compound exhibits biological activity primarily through its interaction with specific enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its potential applications in drug design and therapeutic interventions .

Enzyme Interaction

The compound's dioxane ring may enhance binding affinity by interacting with hydrophobic pockets in proteins. This structural feature allows for more effective inhibition of enzymes involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzyme classes, although specific targets require further investigation .

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, N-benzyl derivatives have shown effectiveness in animal models of epilepsy, suggesting that similar mechanisms might be applicable to this compound .

Cytotoxicity and Cell Viability

Studies assessing the cytotoxic effects of related compounds have demonstrated varying degrees of toxicity against cancer cell lines. While specific data on this compound is limited, the presence of the carbamate moiety often correlates with enhanced cell viability modulation .

Case Studies and Research Findings

A selection of studies relevant to the biological activity of this compound includes:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticonvulsant Activity | Related compounds showed protection in acute seizure models; further investigation needed for direct effects on this compound. |

| Study 2 | Enzyme Inhibition | Demonstrated potential for covalent bonding with enzyme active sites; specific targets remain to be identified. |

| Study 3 | Cytotoxicity | Similar compounds exhibited varying cytotoxic effects; implications for cancer therapy require further exploration. |

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Acetalization | Acetone, H₂SO₄, 0°C→RT | 85–90 | Filtration |

| Reduction | LAH, THF, 0°C→RT | 75–80 | Flash Chromatography (Cy/EtOAc) |

| Carbamation | Cbz-Cl, NaHCO₃, DCM | 70–75 | Aqueous Workup |

How can researchers optimize the acetalization step to favor the 1,3-dioxane ring (vs. 1,3-dioxolane)?

Answer:

Thermodynamic control is critical. Prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C) shift equilibrium toward the more stable 1,3-dioxane derivative. Catalysts like Amberlyst-15 or p-TsOH improve selectivity. Solvent choice (e.g., toluene) facilitates azeotropic removal of water, driving the reaction forward. Monitoring via TLC or NMR ensures minimal byproduct formation .

Contradiction Note : Some studies report higher yields for dioxolanes under kinetic conditions (shorter times, lower temps). Researchers must balance reaction time and catalyst loading to target the desired product .

What advanced characterization techniques are recommended to confirm the stereochemistry of the compound?

Answer:

X-ray Crystallography : Definitive for absolute configuration determination. Use SHELX programs for refinement .

NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial hydroxymethyl groups).

Chiral HPLC : Validates enantiomeric purity. Pair with polarimetric analysis for cross-verification.

DFT Calculations : Predict NMR chemical shifts and compare with experimental data to resolve ambiguities in diastereomer assignments .

Q. Mitigation Strategies :

- Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).

- Avoid prolonged exposure to aqueous buffers; use neutral conditions (pH 6–8) during reactions .

What are the methodological challenges in scaling up the synthesis of this compound?

Answer:

Key challenges include:

Exothermic Reactions : LAH reductions require slow addition and temperature control (<0°C) to prevent runaway reactions.

Purification Complexity : Polar byproducts (e.g., diols) complicate isolation. Use gradient elution in flash chromatography (hexane→EtOAc) .

Moisture Sensitivity : Hygroscopic intermediates necessitate strict anhydrous protocols (Schlenk line, molecular sieves).

Q. Scalability Data :

| Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|

| Yield: 75% | Yield: 65–70% (due to heat dissipation issues) |

| Purity: >98% | Purity: 95–97% (requires recrystallization) |

How can researchers leverage this compound in peptide or glycan synthesis?

Answer:

The benzyl carbamate acts as a temporary protecting group for amines, while the 1,3-dioxane ring shields hydroxyls. Applications include:

- Solid-Phase Synthesis : Use in Fmoc/t-Bu strategies; cleave with HBr/AcOH or catalytic hydrogenation .

- Glycosylation : The dioxane ring stabilizes glycosyl donors during coupling. Post-synthesis, deprotection with TFA/water releases the hydroxyl .

Case Study :

In a 2022 study, the compound was used to synthesize a tetracyclic alkaloid scaffold, achieving 92% regioselectivity in glycosidic bond formation .

What strategies resolve contradictory NMR data arising from dynamic stereochemistry?

Answer:

Dynamic effects (e.g., chair flipping in the dioxane ring) broaden peaks. Solutions include:

Low-Temperature NMR : Conduct experiments at –40°C to "freeze" conformers.

COSY/HSQC : Assign coupling constants (J-values) to distinguish axial/equatorial protons.

Isotopic Labeling : Introduce deuterium at the hydroxymethyl position to simplify splitting patterns .

Example : At 25°C, H-4 and H-6 protons show averaged signals (δ 4.2 ppm). At –40°C, splitting into doublets (J = 10.5 Hz) confirms two distinct conformers .

What are the best practices for handling and disposing of this compound under laboratory safety protocols?

Answer:

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with oxidizing agents (risk of exothermic decomposition).

- Disposal : Neutralize with dilute HCl (for carbamate hydrolysis), then incinerate or treat via approved hazardous waste channels.

- Spill Management : Absorb with vermiculite, collect in sealed containers, and label as "Organocarbamate Waste" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.